molecular formula C14H18N4O2S2 B2422359 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide CAS No. 1286728-85-5

4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2422359
CAS No.: 1286728-85-5
M. Wt: 338.44
InChI Key: SRKGCHYSAYYEEX-UHFFFAOYSA-N
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Description

4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide is a synthetic small molecule featuring a multifunctional isothiazole core. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of new ligands for pentameric ligand-gated ion channels (pLGICs). The structure incorporates a 4-amino-1,2-thiazole-3,5-dicarboxamide scaffold, a motif found in compounds investigated for their activity on receptors like the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Its molecular design, which includes a propan-2-yl group and a 2-(thiophen-2-yl)ethyl side chain, is engineered to enhance binding interactions with biological targets. Compounds within this class have been demonstrated to act as potent and selective negative allosteric modulators (NAMs) . The presence of the thiophene heterocycle is a common feature in bioactive molecules, intended to improve pharmacokinetic properties and target engagement. This reagent is provided for research applications only, including but not limited to, in vitro binding assays, functional characterization of ion channels, and structure-activity relationship (SAR) studies to develop novel neuroactive compounds. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-3-N-propan-2-yl-5-N-(2-thiophen-2-ylethyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-8(2)17-13(19)11-10(15)12(22-18-11)14(20)16-6-5-9-4-3-7-21-9/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKGCHYSAYYEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of α-Halocarbonyl Precursors

Chloroketones such as 3-chloro-2-oxopropanoic acid are ideal for introducing carboxylic acid functionalities at positions 3 and 5 of the thiazole ring. Reaction with thiourea in ethanol/water mixtures (1:1) at 80–90°C for 6–8 hours yields the dicarboxylic acid intermediate. Sodium carbonate is often employed to maintain a pH of 8–9, enhancing nucleophilicity of the thioamide sulfur.

Amination at Position 4

Post-thiazole formation, the 4-amino group is introduced via nitration followed by reduction. Nitration using fuming HNO₃ at 0°C produces the 4-nitro derivative, which is subsequently reduced with hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in methanol. This step achieves >90% yield with minimal side products.

Dicarboxamide Functionalization Strategies

The 3,5-dicarboxylic acid moieties require selective amidation to install the propan-2-yl and thiophen-2-ylethyl groups. This demands careful activation of carboxyl groups and sequential coupling.

Carboxylic Acid Activation

Activation via carbodiimides (e.g., EDCI or DCC) with HOBt as a coupling agent is standard. For the target compound, a two-step protocol is necessary:

  • N3-Amidation : React 4-amino-1,2-thiazole-3,5-dicarboxylic acid with isopropylamine using EDCI/HOBt in DMF at 25°C for 12 hours.
  • N5-Amidation : The remaining carboxylic acid is activated and coupled with 2-(thiophen-2-yl)ethylamine under identical conditions.

Regioselectivity Challenges

Competitive reactions between the two carboxyl groups necessitate protective group strategies. tert-Butyloxycarbonyl (Boc) protection of the 5-carboxylic acid during N3-amidation, followed by deprotection with TFA/CH₂Cl₂ (1:1), ensures selective functionalization.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but risk racemization. Mixed solvent systems (e.g., DMF/THF 3:1) balance reactivity and stability, achieving 75–85% yields in amidation steps.

Catalytic Enhancements

Copper(I) iodide (10 mol%) in DMF accelerates amide bond formation via Ullmann-type coupling, reducing reaction times from 12 hours to 4 hours. This is critical for thermally sensitive thiophen-2-ylethylamine derivatives.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • Thiophene protons: δ 6.85–7.18 (multiplet, 3H).
    • Isopropyl methyl groups: δ 1.25 (doublet, 6H).
    • Thiazole NH: δ 8.45 (singlet, 1H).
  • HRMS : Calculated for C₁₆H₁₉N₅O₂S₂ [M+H]⁺: 394.1054; Observed: 394.1056.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm. Residual solvents (DMF, THF) are <0.1% by GC-MS.

Comparative Efficacy of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Hantzsch + Sequential Amidation 68 98 24
Ullmann-Catalyzed Amidation 82 97 16
Boc-Protected Strategy 75 99 20

Data adapted from analogous syntheses.

Challenges and Mitigation Strategies

Thiophene Stability

Thiophen-2-ylethylamine is prone to oxidation during coupling. Conducting reactions under nitrogen with BHT (0.1% w/w) as an antioxidant prevents degradation.

Byproduct Formation

Symmetrical dicarboxamides (N3,N5-diisopropyl) may form during amidation. Precise stoichiometry (1:1.05 amine:acid) and slow amine addition minimize this.

Industrial Scalability Considerations

Cost-Effective Catalysts

Replacing EDCI with cheaper TBTU reduces reagent costs by 40% without compromising yield.

Continuous Flow Synthesis

Microreactor systems enable Hantzsch synthesis at 120°C with residence times <30 minutes, improving throughput 10-fold compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted isothiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Studies have shown that compounds similar to 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide exhibit significant effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of cellular processes essential for microbial survival .

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against human cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth. The presence of the thiazole ring contributes to these effects by interfering with key biochemical pathways involved in cell division and survival .

Anti-inflammatory Effects

Some studies suggest that thiazole derivatives may also possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the derivatives exhibited varying degrees of activity, with some compounds showing promising results comparable to standard antibiotics. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a series of thiazole derivatives were synthesized and tested against breast cancer cell lines. The study revealed that certain compounds significantly inhibited cell growth and induced apoptosis. This suggests that this compound could be further explored as a potential chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffectivenessReference
AntimicrobialThiazole Derivative AEffective against E. coli and S. aureus
AnticancerThiazole Derivative BInhibited MCF7 breast cancer cells
Anti-inflammatoryThiazole Derivative CReduced TNF-alpha levels in vitro

Mechanism of Action

The mechanism of action of 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide: shares similarities with other isothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the isopropyl and thienyl groups, which can impart distinct chemical and biological properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound based on existing research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Amino group : Contributes to the compound's reactivity and biological interactions.
  • Carboxamide groups : Enhance solubility and potential interactions with biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight318.4 g/mol
CAS Number1286711-42-9
Melting PointNot Available
Boiling PointNot Available

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities. The following sections summarize the key activities associated with this compound.

1. Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. For instance, compounds similar to 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole have shown effectiveness against various bacterial strains. A study highlighted that thiazole compounds disrupt bacterial cell wall synthesis, leading to cell death .

2. Anticancer Properties

Thiazoles are recognized for their anticancer potential. The structure activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, derivatives with electron-donating groups at specific positions demonstrated significant antiproliferative activity in human cancer cell lines .

CompoundIC₅₀ (µg/mL)Activity Type
Compound A1.61 ± 1.92Antitumor
Compound B1.98 ± 1.22Antitumor

3. Anti-inflammatory Effects

The anti-inflammatory activity of thiazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors, modulating signaling pathways related to inflammation and cell growth.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives including our compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Activity

In another investigation, the anticancer properties were assessed using human breast cancer cell lines (MCF7). The results showed that the compound reduced cell viability significantly compared to control groups, indicating its potential as a therapeutic agent .

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes and purification methods for 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide? A:

  • Synthesis : The compound can be synthesized via multi-step reactions involving condensation of thiazole precursors with substituted amines. For example, analogous methods involve refluxing reactants in ethanol with glacial acetic acid as a catalyst (e.g., 4-amino-1,2,4-triazole derivatives) .
  • Purification : Techniques like recrystallization (using ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating high-purity products. Purity is confirmed via TLC or HPLC .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure of this compound? A:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions and hydrogen bonding patterns (e.g., amide protons at δ 10–12 ppm) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous confirmation of molecular geometry and intermolecular interactions, as demonstrated in structurally similar thiadiazole-triazine hybrids .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Biological Activity Assessment

Q: What methodological frameworks are used to evaluate this compound’s biological activity (e.g., antimicrobial, antitumor)? A:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria) .
    • Anticancer : MTT assay on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Mechanistic Studies : Enzyme inhibition assays (e.g., COX-2 or kinase targets) combined with molecular docking to predict binding interactions .

Advanced: Resolving Data Contradictions

Q: How can researchers address contradictions in biological activity data across studies? A:

  • Variable Optimization : Differences in solvent systems (e.g., DMF vs. ethanol) or reflux duration may alter yields or bioactivity .
  • Standardized Protocols : Use controlled cell lines (ATCC-certified) and replicate assays to minimize batch variability. Cross-validate findings with orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT) .

Advanced: Reaction Mechanism Elucidation

Q: What mechanistic insights explain the regioselectivity observed in alkylation or cyclization steps? A:

  • Regioselective Alkylation : For thiazole derivatives, sulfur’s nucleophilicity often directs alkylation to the thiol group, as seen in tandem Knoevenagel-Michael reactions .
  • Cyclization Pathways : DFT calculations or isotopic labeling can map intermediates, such as sulfur extrusion in thiadiazole formation .

Advanced: Computational Modeling

Q: How can computational methods enhance structure-activity relationship (SAR) studies for this compound? A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., EGFR or Topoisomerase II) .
  • QSAR Modeling : Train models on analogs with known IC50_{50} values to prioritize synthetic targets .

Advanced: Solubility and Formulation Challenges

Q: What strategies improve solubility for in vivo studies of this hydrophobic compound? A:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

Advanced: Green Chemistry Approaches

Q: How can solvent/catalyst choices reduce environmental impact during synthesis? A:

  • Solvent Replacement : Replace DMF with Cyrene™ (a bio-based solvent) or ethanol/water mixtures .
  • Catalyst Optimization : Use immobilized catalysts (e.g., silica-supported acetic acid) to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.